Ferrozine mono-sodium salt hydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with sodium disulfonate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired hydrate form .

Análisis De Reacciones Químicas

Complexation with Ferrous Iron (Fe²⁺)

Ferrozine mono-sodium salt hydrate forms a stable magenta-colored complex with Fe²⁺, enabling highly sensitive colorimetric detection.

Reaction Mechanism :

The complex exhibits a strong absorption peak at 562 nm (ε ≈ 29,000 M⁻¹cm⁻¹), making it ideal for spectrophotometric iron quantification .

Key Reaction Parameters :

| Parameter | Value/Detail | Source |

|---|---|---|

| Optimal pH | 3.5–4.5 (serum iron detection) | |

| Detection Limit | Submicrogram levels (≤0.015 extinction at 562 nm) | |

| Stoichiometry | 1:3 (Fe²⁺:Ferrozine) | |

| Solvent Compatibility | Water, DMSO |

This reaction is pH-dependent, with acidic conditions favoring Fe²⁺ chelation while minimizing interference from ferric iron (Fe³⁺) .

Selectivity and Interference Studies

While selective for Fe²⁺, Ferrozine exhibits cross-reactivity under certain conditions:

Competing Metal Interactions

Note : The reagent’s specificity for Fe²⁺ is enhanced in acetate-buffered systems (pH 4–5) .

Stability and Reaction Conditions

-

Solution Stability : Stable in aqueous buffers for 24–48 hours when protected from light .

-

Interference Mitigation :

Structural Basis of Reactivity

The molecule’s triazine and sulfonate groups facilitate Fe²⁺ coordination:

Aplicaciones Científicas De Investigación

Chemical Analysis

Reagent for Iron Detection

Ferrozine is primarily utilized as a reagent in colorimetric assays for the determination of iron concentrations in various samples. The complexation reaction between ferrozine and ferrous iron results in a purple-colored complex that can be quantitatively measured spectrophotometrically at 562 nm. This method is particularly valuable for detecting low concentrations of iron, making it suitable for both laboratory and field analyses.

| Application | Details |

|---|---|

| Iron Detection | Forms a stable complex with Fe²⁺, detectable at 562 nm |

| Sensitivity | Capable of measuring submicrogram levels of iron |

| pH Range for Optimal Use | Effective at pH 3.5-4.5 |

Biological Applications

Biochemical Assays

In biological research, ferrozine is employed to measure iron levels in biological samples such as serum, tissues, and cell cultures. Its ability to form a colored complex with ferrous ions allows for straightforward quantification of iron, which is crucial for studies related to iron metabolism and disorders such as anemia.

Case Study: Iron Measurement in Serum Samples

A study conducted on serum samples from patients with suspected iron deficiency anemia utilized ferrozine-based assays to determine serum iron levels. The results showed that ferrozine provided reliable measurements consistent with established methods, confirming its utility in clinical diagnostics.

Medical Diagnostics

Diagnosis of Iron-Related Disorders

Ferrozine is extensively used in clinical laboratories for diagnosing conditions related to iron metabolism, such as anemia and hemochromatosis. By accurately measuring serum iron levels, healthcare professionals can assess the patient's iron status and make informed decisions regarding treatment.

| Condition | Application of Ferrozine |

|---|---|

| Anemia | Quantification of serum iron levels |

| Hemochromatosis | Monitoring excess iron accumulation |

Environmental Testing

Assessment of Iron Concentrations

Ferrozine is also applied in environmental science for the assessment of iron concentrations in water and soil samples. This application is critical for evaluating the health of aquatic ecosystems and ensuring compliance with environmental regulations.

Case Study: Water Quality Assessment

In a study assessing the quality of river water, ferrozine was used to measure dissolved iron levels. The findings indicated significant variations in iron concentrations across different sampling sites, highlighting the compound's effectiveness in environmental monitoring.

Industrial Applications

Quality Control in Manufacturing Processes

Industries that require precise control over metal ion concentrations often use ferrozine as part of their quality control processes. For example, it can be used to monitor the levels of ferrous ions during the production of pharmaceuticals or food products.

Stability and Storage

Ferrozine mono-sodium salt hydrate exhibits stability when stored at room temperature for up to two years, making it convenient for laboratory use. It is soluble in water and DMSO, facilitating its application across various experimental setups.

Mecanismo De Acción

The mechanism of action of Ferrozine mono-sodium salt hydrate involves the formation of a stable complex with ferrous ions. The compound binds to the iron ions through its triazine and pyridyl groups, resulting in a color change that can be detected spectrophotometrically. This colorimetric change is proportional to the concentration of iron in the sample, allowing for accurate quantification .

Comparación Con Compuestos Similares

Similar Compounds

Bathophenanthroline (BPA): Another colorimetric reagent used for iron determination, but it requires a hexanol extraction step and has higher limits of detection.

Uniqueness

Ferrozine mono-sodium salt hydrate is unique due to its high specificity for ferrous ions and its ability to form a stable, colored complex that can be easily measured. Unlike other reagents, it has negligible autoreducing properties, making it suitable for accurate determination of ferrous iron in various samples .

Actividad Biológica

Ferrozine mono-sodium salt hydrate, a chelating agent with the chemical formula , is primarily recognized for its ability to form stable complexes with ferrous iron (Fe²⁺). This property makes it a valuable reagent in various biological and clinical applications, particularly in the quantification of iron levels in biological samples. The biological activity of Ferrozine is crucial in understanding iron metabolism, diagnosing iron-related disorders, and conducting research in biochemistry and environmental science.

Ferrozine operates through a complexation reaction with ferrous ions (Fe²⁺), forming a colored complex that can be quantified spectrophotometrically. The interaction occurs primarily through the nitrogen and oxygen atoms of the Ferrozine molecule, stabilizing the iron in its ferrous state. The resulting complex exhibits a characteristic magenta color, which is measurable at a wavelength of 562 nm, allowing for precise quantification of iron concentrations in various samples .

Applications in Biological Research

This compound has diverse applications in biological research:

- Iron Metabolism Studies : It is used to investigate iron transport and homeostasis within biological systems. By quantifying iron levels in fluids and tissues, researchers can gain insights into conditions such as anemia and hemochromatosis .

- Clinical Diagnostics : In clinical laboratories, Ferrozine is employed to measure serum iron levels, aiding in the diagnosis and monitoring of iron deficiency anemia and other related disorders .

- Environmental Testing : The compound is also utilized for assessing iron concentrations in environmental samples, contributing to studies on water quality and soil health .

Case Studies

- Iron Deficiency Anemia : A study investigated the efficacy of Ferrozine in diagnosing iron deficiency anemia by measuring serum ferritin levels. Results indicated that Ferrozine-based assays provided reliable measurements, correlating well with traditional methods .

- Iron Overload Disorders : Another clinical study utilized Ferrozine to assess iron overload in patients receiving repeated blood transfusions. The findings demonstrated that Ferrozine effectively quantified excess iron levels, which is critical for managing treatment protocols .

The biochemical properties of this compound are summarized in the following table:

Safety and Handling

While Ferrozine is widely used, it poses certain health risks. It can cause irritation upon contact with skin or eyes and may lead to gastrointestinal distress if ingested. Proper safety measures should be adhered to when handling this compound, including the use of personal protective equipment (PPE) .

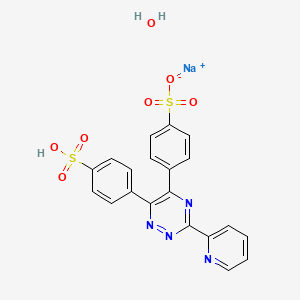

Propiedades

IUPAC Name |

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOKSYFCYXIJRZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N4NaO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |

| Record name | Ferrozine sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69898-45-9, 63451-29-6 | |

| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.